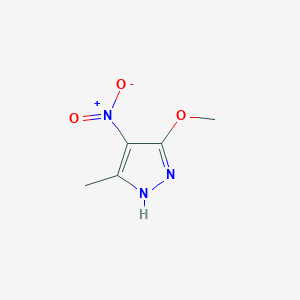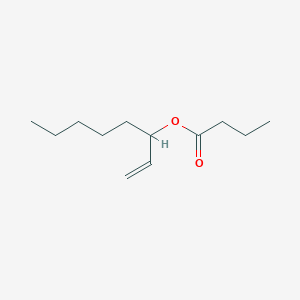
3-(4-Ethoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-2-oxopropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to other drugs such as ibuprofen and naproxen.
Mechanism Of Action
Etodolac works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and swelling. By inhibiting their production, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can reduce pain and inflammation.
Biochemical And Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It can reduce fever, pain, and inflammation, and has been used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been shown to have antiplatelet effects, which can reduce the risk of blood clots.
Advantages And Limitations For Lab Experiments
Etodolac has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and has a well-established mechanism of action. However, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have variable effects depending on the experimental conditions, and its activity can be affected by factors such as pH and temperature. Additionally, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have off-target effects on other enzymes and pathways, which can complicate interpretation of experimental results.
Future Directions
There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-oxopropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of research is the investigation of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid's potential as an anti-cancer agent. Etodolac has been shown to have anti-tumor effects in some studies, and further research could explore its potential as a cancer therapy. Finally, there is interest in developing new formulations of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid that improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesis Methods
Etodolac can be synthesized through a multistep process starting from 4-ethoxybenzaldehyde. The first step involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2-propen-1-one. This intermediate is then cyclized with acetic anhydride to form 3-(4-ethoxyphenyl)-2-oxopropanoic acid.
Scientific Research Applications
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Etodolac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation and pain.
properties
CAS RN |
175897-64-0 |
|---|---|
Product Name |
3-(4-Ethoxyphenyl)-2-oxopropanoic acid |
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
WQZWNXOSZXKBNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)


![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)





